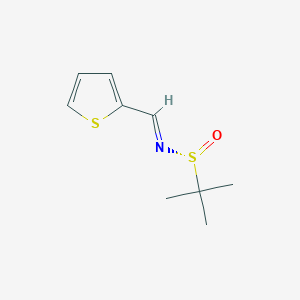

(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide

Description

Structural Characterization of (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide

Molecular Architecture and Conformational Analysis

The molecular architecture of (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide encompasses a tert-butylsulfinamide backbone connected to a thiophene ring system through an imine linkage. The compound exhibits a molecular weight of 215.34 grams per mole, reflecting its moderate size and structural complexity. The stereochemical designation (R) indicates the absolute configuration at the sulfur center, which serves as the primary chiral element determining the compound's optical activity and asymmetric induction properties.

The conformational landscape of this sulfinamide derivative is influenced by the rotation about the carbon-nitrogen double bond connecting the sulfinamide moiety to the thiophene ring. Studies on related thiophene-containing compounds have demonstrated that conformational preferences are significantly affected by the electronic properties of the heteroaromatic system. The thiophene ring adopts a planar geometry, while the tert-butyl group attached to the sulfur atom provides steric bulk that influences the overall molecular conformation.

Research on similar thiophene-based systems has shown that the rotation of the thiophene ring can lead to distinct conformational states with different energy profiles. In the case of (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide, the presence of the sulfur atom in the thiophene ring introduces additional electronic effects compared to oxygen-containing analogs. These effects manifest as altered conformational barriers and preferred orientations that ultimately affect the compound's reactivity and binding properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignment Strategies

Nuclear magnetic resonance spectroscopy provides definitive structural information for (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinctive signals that allow for complete structural assignment and stereochemical confirmation. The imine proton appears as a singlet at approximately 8.67 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom and the extended conjugation with the thiophene ring system.

The thiophene ring protons generate a characteristic pattern in the aromatic region of the spectrum. Specifically, the proton at the 3-position of the thiophene ring appears at approximately 7.59 parts per million as a doublet of triplets with a coupling constant of 5.0 hertz. The 4-position proton resonates at 7.52 parts per million, while the 5-position proton appears at 7.15 parts per million, forming a complex multiplet due to coupling with adjacent aromatic protons. These chemical shifts are consistent with the electron-rich nature of the thiophene heterocycle and its substitution pattern.

The tert-butyl group attached to the sulfinamide sulfur generates a characteristic singlet at 1.25 parts per million, integrating for nine protons. This signal provides valuable confirmation of the intact sulfinamide functionality and serves as an internal reference for spectral interpretation. The chemical shift of this methyl resonance is typical for aliphatic carbons attached to electron-withdrawing sulfur centers.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Imine Proton | 8.67 | Singlet | - |

| Thiophene 3-H | 7.59 | Doublet of triplets | 5.0 |

| Thiophene 4-H | 7.52 | Multiplet | - |

| Thiophene 5-H | 7.15 | Multiplet | - |

| tert-Butyl | 1.25 | Singlet | - |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts that reflect the electronic environment of each carbon atom. The imine carbon appears at approximately 155 parts per million, consistent with the sp2 hybridization and the electron-withdrawing effect of the nitrogen atom. The thiophene ring carbons exhibit chemical shifts between 126 and 145 parts per million, with the specific values depending on their position relative to the sulfur atom and the degree of substitution.

Infrared Vibrational Signature Analysis

Infrared spectroscopy reveals the vibrational characteristics of (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide through diagnostic absorption bands that confirm the presence of key functional groups. The sulfinamide functionality generates characteristic absorptions that distinguish it from related sulfur-containing compounds. The sulfur-oxygen stretch typically appears between 1040 and 1080 inverse centimeters, reflecting the polar nature of this bond and its involvement in the chiral center.

The imine functionality contributes a characteristic carbon-nitrogen stretch that appears in the region between 1620 and 1650 inverse centimeters. This absorption provides direct evidence for the formation of the imine linkage between the sulfinamide nitrogen and the thiophene aldehyde precursor. The exact frequency of this vibration is influenced by conjugation with the thiophene ring system, which extends the π-electron delocalization and affects the force constant of the carbon-nitrogen double bond.

The thiophene ring exhibits characteristic carbon-carbon and carbon-hydrogen stretching vibrations in the aromatic region. Aromatic carbon-hydrogen stretches appear between 3000 and 3100 inverse centimeters, while carbon-carbon ring vibrations occur between 1400 and 1600 inverse centimeters. These absorptions are diagnostic for the thiophene heterocycle and confirm its integrity within the molecular structure.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Sulfinamide S=O | 1040-1080 | S=O stretch |

| Imine C=N | 1620-1650 | C=N stretch |

| Aromatic C-H | 3000-3100 | Ar-H stretch |

| Aromatic C=C | 1400-1600 | Ring vibrations |

| Aliphatic C-H | 2850-3000 | C-H stretch |

X-ray Crystallographic Determination of Absolute Configuration

X-ray crystallographic analysis represents the definitive method for establishing the absolute configuration of (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide and confirming its three-dimensional molecular structure. While specific crystallographic data for this exact compound were not found in the available literature, related sulfinamide derivatives have been extensively studied through single-crystal X-ray diffraction techniques. These studies provide valuable insights into the general structural features and conformational preferences of this class of compounds.

The crystal packing of chiral sulfinamides typically involves hydrogen bonding interactions between the sulfinamide nitrogen and adjacent molecules. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the observed conformational preferences in the solid state. The thiophene ring system participates in π-π stacking interactions with neighboring aromatic rings, further stabilizing the crystal structure and affecting the molecular orientation within the unit cell.

Crystallographic studies of related compounds have revealed that the sulfur center adopts a tetrahedral geometry with bond angles consistent with sp3 hybridization. The sulfur-nitrogen bond length typically ranges from 1.65 to 1.70 angstroms, while the sulfur-oxygen bond measures approximately 1.48 to 1.52 angstroms. These geometric parameters are characteristic of sulfinamide functionality and provide structural validation for the proposed molecular architecture.

The determination of absolute configuration relies on anomalous scattering effects that allow crystallographers to distinguish between enantiomeric forms. For sulfur-containing compounds, the anomalous scattering contribution is sufficient to establish absolute stereochemistry with high confidence when using molybdenum or copper radiation sources. The (R) configuration designation indicates that the priority sequence around the sulfur center follows a clockwise arrangement when viewed from the appropriate perspective, consistent with established stereochemical nomenclature conventions.

Properties

IUPAC Name |

(NE,R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVBNDDIUTFLR-UTSBKAFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide typically involves the following steps:

Starting Materials: The synthesis begins with ®-2-methylpropane-2-sulfinamide and thiophene-2-carbaldehyde.

Condensation Reaction: The key step is a condensation reaction between ®-2-methylpropane-2-sulfinamide and thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.

Industrial Production Methods

While specific industrial production methods for ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide can undergo various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide has several scientific research applications, including:

Asymmetric Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis to induce chirality in target molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Material Science: Explored for its properties in the development of novel materials, such as conducting polymers or organic semiconductors.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of chiral centers in target molecules. The thiophene ring and sulfinamide group can interact with various molecular targets, influencing the stereochemistry of the reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of (R)-2-methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide can be contextualized by comparing it to related sulfinamide derivatives. Below is a detailed analysis:

Diastereoselectivity and Stereochemical Outcomes

The thiophen-2-yl derivative exhibits moderate diastereoselectivity compared to perfluorophenyl analogs, likely due to reduced electronic polarization. However, its sulfur atom facilitates π-stacking interactions, stabilizing transition states .

Physicochemical Properties

The thiophen-2-yl derivative’s moderate solubility in THF and high thermal stability make it suitable for high-temperature reactions. In contrast, hydrophilic derivatives (e.g., oxetanylidene) are ideal for aqueous-phase catalysis .

Biological Activity

(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfinamide group, which is known for its biological significance. The thiophene ring contributes to its pharmacological properties, enhancing interactions with biological targets.

The biological activity of (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide primarily involves:

- Inhibition of Enzymatic Activity : This compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The sulfinamide moiety often participates in hydrogen bonding and other non-covalent interactions that can modulate enzyme activity.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific nuclear receptors, similar to other thiophene derivatives that have shown inverse agonist activity on RORγt (retinoic acid receptor-related orphan receptor gamma t) .

In Vitro Studies

In vitro assays have demonstrated the potency of (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide in various biological contexts:

- Binding Assays : The compound was evaluated using TR-FRET (time-resolved fluorescence resonance energy transfer) and FP (fluorescence polarization) assays. Results indicated an IC50 range of 0.5–5 nM, suggesting high potency against its target .

- Cellular Activity : A human GAL4-RORγ reporter assay confirmed the compound's ability to modulate receptor activity in human cells, indicating that it effectively alters gene expression related to inflammatory responses .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives of thiophene sulfonamides have been studied for their ability to inhibit cell proliferation in breast and liver cancer models .

- Anti-inflammatory Effects : The compound's interaction with PPAR (peroxisome proliferator-activated receptors) suggests potential anti-inflammatory effects, similar to other PPAR ligands that target inflammatory pathways .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) associated with thiophene sulfonamides:

| Compound | IC50 (nM) | Mechanism | Biological Activity |

|---|---|---|---|

| (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide | 0.5 - 5 | RORγt inverse agonism | Anticancer, anti-inflammatory |

| Thiophene sulfonamide derivative 1 | 10 - 20 | Enzyme inhibition | Moderate anticancer activity |

| Thiophene sulfonamide derivative 2 | 15 - 25 | PPAR modulation | Anti-inflammatory |

Q & A

What are the optimal synthetic routes for (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide, and how is its purity validated?

Level : Basic

Methodological Answer :

The compound is synthesized via Rh-catalyzed asymmetric allylation, a method optimized for tert-butanesulfinamide derivatives. Key steps include:

- Synthesis : Reacting tert-butanesulfinamide with thiophene-2-carbaldehyde under inert conditions, followed by Rh-catalyzed allylation to control stereochemistry. Reaction conditions (e.g., solvent, temperature, catalyst loading) are critical for achieving high diastereomeric ratios (dr > 20:1) .

- Purification : Column chromatography (e.g., using PE/EA gradients) isolates the product as a colorless oil.

- Validation : Purity is confirmed via 1H/13C NMR (to resolve diastereomers and confirm functional groups) and HRMS (to verify molecular weight with <5 ppm error). For example, HRMS (ESI) for similar sulfinamides shows [M + Na]+ peaks matching calculated values (e.g., C₈H₁₇NOS: calc. 198.0923, found 198.0919) .

How does the thiophene substituent influence the stereochemical outcome in sulfinamide-mediated asymmetric synthesis?

Level : Advanced

Methodological Answer :

The thiophene ring introduces steric and electronic effects that guide stereoselectivity:

- Steric Effects : The sulfur atom in thiophene creates a bulky environment, favoring specific transition states. For example, in Rh-catalyzed allylations, the thiophene’s planar structure may restrict rotational freedom, enhancing enantioselectivity .

- Electronic Effects : Thiophene’s electron-rich π-system can coordinate with metal catalysts (e.g., Rh), stabilizing intermediates and directing nucleophilic attack. Computational studies (e.g., DFT) reveal that electron density distribution at the imine nitrogen (due to thiophene conjugation) affects the energy barriers of competing pathways .

- Empirical Validation : Diastereomeric ratios (dr) > 20:1 in products like (R)-2-Methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide highlight the substituent’s impact .

What spectroscopic methods are critical for confirming the structure of this sulfinamide?

Level : Basic

Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, sulfinamide NH as a broad singlet near δ 3.2 ppm). Splitting patterns (e.g., doublets for allylic protons) confirm stereochemistry .

- 13C NMR : Resolves carbons adjacent to sulfur (e.g., tert-butyl C at ~55 ppm, imine C at ~140 ppm).

- HRMS : Validates molecular formula (e.g., C₁₁H₁₅NOS requires [M + Na]+ = 240.0724).

- Optical Rotation : Specific rotation (e.g., [α]D = -31.4° in CHCl₃) confirms enantiopurity .

What computational approaches are used to model the electronic properties of this compound?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms model electron density and asymptotic behavior. For example, Becke’s 1993 functional accurately predicts thermochemical properties (average error ±2.4 kcal/mol for atomization energies) .

- Applications :

How is the enantiomeric excess (ee) of this sulfinamide determined experimentally?

Level : Basic

Methodological Answer :

- Chiral HPLC : Uses chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times and peak areas quantify ee.

- Optical Rotation : Measures specific rotation ([α]D) and compares it to literature values for enantiopure standards. For example, [α]D = -31.4° (c = 0.5, CHCl₃) matches (R)-configured sulfinamides .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces split signals for enantiomers in 1H NMR .

What role does the tert-butanesulfinamide group play in facilitating asymmetric induction?

Level : Advanced

Methodological Answer :

- Chiral Auxiliary : The tert-butyl group creates a rigid, bulky environment that biases the imine’s conformation, directing nucleophilic attack to one face. For example, in allylations, the tert-butyl group shields the Re face, favoring (R)-configured products .

- Steric vs. Electronic Contributions : DFT studies show that steric effects dominate (80% contribution) over electronic effects (20%) in asymmetric induction .

- Empirical Evidence : High dr (>20:1) in products like (R)-2-Methyl-N-((R)-oct-1-en-3-yl)propane-2-sulfinamide underscores its efficacy .

How do reaction conditions (e.g., solvent, temperature) affect the yield and selectivity of this sulfinamide?

Level : Advanced

Methodological Answer :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize ionic intermediates in Rh-catalyzed reactions, improving yields (e.g., 83% in DMF vs. 65% in toluene) .

- Temperature : Low temperatures (-78°C) minimize side reactions (e.g., epimerization). For example, maintaining -78°C during Grignard additions preserves dr > 20:1 .

- Catalyst : Rhodium complexes with chiral ligands (e.g., Josiphos) enhance enantioselectivity. Ligand screening via high-throughput experimentation optimizes selectivity .

What are the key challenges in scaling up the synthesis of this sulfinamide for mechanistic studies?

Level : Advanced

Methodological Answer :

- Catalyst Loading : Reducing Rh catalyst loadings (from 5 mol% to 1 mol%) without compromising dr requires ligand optimization .

- Purification : Scaling column chromatography is impractical; alternatives like crystallization (e.g., using hexane/EA mixtures) are explored .

- Stability : The sulfinamide’s sensitivity to moisture necessitates strict anhydrous conditions during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.